molecular formula C17H28N4O B2681094 1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole CAS No. 125094-13-5

1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole

Cat. No.: B2681094
CAS No.: 125094-13-5
M. Wt: 304.438
InChI Key: PIDRVLYMNGNSPO-UHFFFAOYSA-N
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Description

1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two imidazole rings, each substituted with a methyl group, and an octyloxy group attached via a methylene bridge. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-1H-imidazole, which is then subjected to alkylation reactions to introduce the octyloxy group. The key steps include:

    Alkylation of 1-methyl-1H-imidazole: This step involves the reaction of 1-methyl-1H-imidazole with an alkyl halide, such as octyl bromide, in the presence of a base like potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Formation of the methylene bridge: The alkylated imidazole is then reacted with formaldehyde and another equivalent of 1-methyl-1H-imidazole under acidic conditions to form the methylene bridge, linking the two imidazole rings.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any oxidized forms back to the original compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: The compound’s imidazole rings make it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

    Materials Science: Its unique structure allows it to be used in the synthesis of advanced materials, such as conductive polymers or coordination complexes.

    Biological Studies: The compound can be used as a probe to study biological processes involving imidazole-containing biomolecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals, agrochemicals, or dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole rings can interact with metal ions or hydrogen bond donors/acceptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole: A simpler analog with only one imidazole ring.

    2-Methyl-1H-imidazole: Another analog differing in the position of the methyl group.

    1-Octyl-1H-imidazole: Similar in having an octyl group but lacks the second imidazole ring.

Uniqueness

1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole is unique due to its dual imidazole structure linked by a methylene bridge and the presence of an octyloxy group. This combination of features imparts distinct chemical and physical properties, making it versatile for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-methyl-2-[(1-methylimidazol-2-yl)-octoxymethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c1-4-5-6-7-8-9-14-22-15(16-18-10-12-20(16)2)17-19-11-13-21(17)3/h10-13,15H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDRVLYMNGNSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(C1=NC=CN1C)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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